

A Comprehensive Technical Guide to (R)-(+)- α,α -Diphenyl-2-pyrrolidinemethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diphenyl(pyrrolidin-2-yl)methanol*

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Abstract

(R)-(+)- α,α -Diphenyl-2-pyrrolidinemethanol, a chiral amino alcohol, stands as a cornerstone in modern asymmetric synthesis. This guide provides an in-depth exploration of its chemical identity, properties, synthesis, and pivotal applications, with a particular focus on its role as a precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst. By delving into the mechanistic underpinnings of its catalytic activity, this document serves as a critical resource for researchers aiming to leverage this versatile molecule for the stereoselective synthesis of complex chemical entities.

Compound Identification and Physicochemical Properties

(R)-(+)- α,α -Diphenyl-2-pyrrolidinemethanol, also known as α,α -Diphenyl-D-prolinol, is a chiral organic compound widely utilized in asymmetric catalysis. Its unique stereochemistry, stemming from the proline backbone and the two phenyl groups at the α -carbon, makes it a valuable ligand and catalyst precursor in a multitude of chemical transformations.

Chemical Identifiers:

- CAS Number: 22348-32-9[1][2][3][4][5]

- Molecular Formula: C₁₇H₁₉NO[1][4][5]
- Molecular Weight: 253.34 g/mol [1][3][5]
- Synonyms: α,α-Diphenyl-D-prolinol, (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine[1][2]

Physicochemical Data Summary:

Property	Value	Source
Appearance	White to off-white solid/powder to crystal.[2][4]	[2][4]
Melting Point	77-80 °C[1][4]	[1][4]
Optical Activity	[α]D +69° (c = 3 in chloroform)[1][4]	[1][4]
Solubility	Soluble in organic solvents like chloroform, ethanol, and dichloromethane; limited solubility in water.[4]	[4]

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is of paramount importance for its applications in asymmetric synthesis. Several synthetic routes have been developed, often starting from the readily available and inexpensive chiral pool starting material, D-proline.

Grignard Reaction with Proline Esters

A common and effective method involves the reaction of a D-proline ester with an excess of a phenyl Grignard reagent, such as phenylmagnesium bromide or phenylmagnesium chloride.[6] The causality behind this choice lies in the nucleophilic addition of the Grignard reagent to the ester carbonyl group, followed by a second addition to the resulting ketone intermediate,

yielding the desired tertiary alcohol. The use of an excess of the Grignard reagent is crucial to drive the reaction to completion and avoid the formation of byproducts.

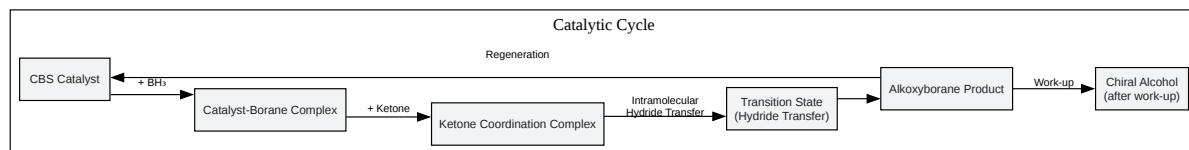
Illustrative Experimental Protocol (Conceptual):

- Esterification of D-proline: D-proline is first converted to its corresponding ester (e.g., methyl or ethyl ester) to activate the carboxylic acid functionality for nucleophilic attack.
- Grignard Reaction: The D-proline ester is then treated with an excess of phenylmagnesium bromide in an appropriate ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under anhydrous conditions to prevent quenching of the Grignard reagent.[6]
- Work-up and Purification: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride solution), followed by extraction and purification of the crude product, typically by crystallization or column chromatography.[7]

Chiral Resolution of Racemic α,α -Diphenyl-2-pyrrolidinemethanol

In cases where a racemic mixture of α,α -diphenyl-2-pyrrolidinemethanol is synthesized, chiral resolution is necessary to isolate the desired (R)-enantiomer. Diastereomeric salt formation is a classical and scalable technique for this purpose.[8] This method leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid.[9] These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9]

Workflow for Chiral Resolution:



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to (R)-(+)- α,α -Diphenyl-2-pyrrolidinemethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8817829#r-diphenyl-2-pyrrolidinemethanol-cas-number>]

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